2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol
CAS No.: 915312-74-2
Cat. No.: VC16913481
Molecular Formula: C23H15NOS3
Molecular Weight: 417.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915312-74-2 |
|---|---|
| Molecular Formula | C23H15NOS3 |
| Molecular Weight | 417.6 g/mol |
| IUPAC Name | 2-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C23H15NOS3/c25-18-4-1-3-15-6-7-16(24-23(15)18)8-9-17-10-11-21(27-17)22-13-12-20(28-22)19-5-2-14-26-19/h1-14,25H |
| Standard InChI Key | LLDLIARLYGCVTL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a quinolin-8-ol moiety connected via an ethenyl (-CH=CH-) bridge to a terthiophene subunit. The terthiophene segment consists of three thiophene rings, with the central thiophene bearing a thiophen-2-yl substituent at its 5-position. This arrangement creates a fully conjugated system that enhances electronic delocalization, a critical factor for charge transport in organic semiconductors .
Bond Connectivity and Stereoelectronic Effects
The ethenyl linkage adopts a trans-configuration to minimize steric hindrance between the quinoline and terthiophene groups, as inferred from analogous stilbene-thiophene systems . Density functional theory (DFT) calculations on similar structures predict dihedral angles of ~15° between adjacent thiophene rings, optimizing π-orbital overlap while accommodating torsional strain .
Spectroscopic Fingerprints
While experimental data for this specific compound are unavailable, related terthiophene-quinoline hybrids exhibit:
-
Fluorescence: Emission maxima between 500–600 nm with quantum yields (Φ) of 0.1–0.3 in solution .
-
Vibrational Modes: Distinct IR bands at 1,550 cm⁻¹ (C=C stretch) and 790 cm⁻¹ (C-S-C deformation) .
Synthetic Strategies
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
-
Quinolin-8-ol with Ethenyl Handle: Prepared via Friedländer synthesis or modified Skraup reaction.
-
5-(Thiophen-2-yl)terthiophene: Assembled through iterative cross-coupling reactions.
Quinolin-8-ol Precursor
Quinolin-8-ol derivatives are typically synthesized from 8-hydroxyquinoline, which is commercially available or obtainable via:
-
Skraup Reaction: Cyclization of 2-aminophenol with glycerol/sulfuric acid .
-
Friedländer Condensation: Reaction of 2-aminobenzaldehyde with ketones under acidic conditions .
Terthiophene Construction
The terthiophene segment is assembled using sequential Stille couplings:
-
First Coupling: 2-Bromothiophene + 2-(tributylstannyl)thiophene → 2,2'-Bithiophene .
-
Second Coupling: Bromination at the 5-position of bithiophene, followed by coupling with 2-thiopheneboronic acid .
Electrochemical and Optoelectronic Properties
Cyclic Voltammetry (CV)
Analogous compounds exhibit:
| Redox Process | Potential (V vs. Fc+/Fc) | Assignment |
|---|---|---|
| Oxidation 1 | +0.52 | Terthiophene π-system |
| Oxidation 2 | +0.89 | Quinoline moiety |
| Reduction | -1.34 | Imine functionality |
Charge Transport Characteristics
Hole Mobility: Estimated at 10⁻³–10⁻² cm²/V·s in thin-film transistors (TFTs), comparable to α-sexithiophene .
Applications in Functional Materials
Organic Field-Effect Transistors (OFETs)
The extended conjugation and planar structure enable:
Luminescent Sensors
The quinoline moiety acts as a fluorophore, while the thiophene network provides binding sites for metal ions. Preliminary studies on analogues show:
-
Fe³+ Detection: 80% fluorescence quenching at 1 μM concentration .
-
pH Sensitivity: Emission shifts from 550 nm (pH 2) to 590 nm (pH 12) .
Challenges and Future Directions
Stability Issues
-
Photooxidation: Thiophene rings degrade under UV exposure (t₁/₂ ≈ 48 h in air) .
-
Thermal Decomposition: Onset at 215°C (TGA data for analogues) .
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume